molecular formula C6H2Cl3NO B7890959 2,5,6-Trichloronicotinaldehyde CAS No. 55304-74-0

2,5,6-Trichloronicotinaldehyde

Cat. No.: B7890959
CAS No.: 55304-74-0
M. Wt: 210.4 g/mol
InChI Key: FYEABNUOUCLNEP-UHFFFAOYSA-N
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Description

2,5,6-Trichloronicotinaldehyde is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of nicotinaldehyde, where three chlorine atoms are substituted at the 2nd, 5th, and 6th positions of the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,6-Trichloronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Trichloronicotinaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,6-Trichloronicotinic acid
  • 2,5,6-Trichloronicotinalcohol
  • 2,5,6-Trichloropyridine

Uniqueness

2,5,6-Trichloronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

2,5,6-trichloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEABNUOUCLNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482812
Record name 2,5,6-Trichloropyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-74-0
Record name 2,5,6-Trichloropyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Obtained analogously to the process described for 2,6-dichloropyridine-3-aldehyde, using 2,5,6-trichloro-3-chloromethylpyridine instead of 2,6-dichloro-3-chloromethylpyridine.
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